Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that contains a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate. This reaction is often carried out under solvent-free conditions or in a mixture of water and ethanol, utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
Its derivatives may exhibit biological activities such as antiviral, anticancer, or antimicrobial properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
- 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
Uniqueness
The uniqueness of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O3/c1-4-5-9-25-16(23)14-11(2)18-17-19-20-21-22(17)15(14)12-7-6-8-13(10-12)24-3/h6-8,10,15H,4-5,9H2,1-3H3,(H,18,19,21) |
InChI Key |
AIVXAFTTWKMKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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